N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide
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Overview
Description
“N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide” is a chemical compound used for proteomics research . It’s also known as “3-tert-Butyldimethylsilyloxy-2,2-dimethyl-1-oxobutoxyl-2,5-pyrrolidinedione” and "3-tert-Butyldimethylsilyloxy-2,2-dimethylbutanoic Acid N-Hydroxysuccinimide Ester".
Scientific Research Applications
Radiolabeling in Positron Emission Tomography (PET)
N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) is a prosthetic group used in the radiolabeling of proteins for PET imaging. Its reactive nature allows it to be used in place of the 'gold-standard' prosthetic group, [18F]SFB, for protein 18F-labeling. It can be synthesized through a simpler and faster process, offering high specific activities and suitability for in vivo applications (Kostikov et al., 2012).
Control of Axial Chirality
N-(2-t-butylphenyl)succinimides have been used in the remote control of axial chirality through vinylogous Michael addition. This method results in atropisomeric succinimides with two adjacent stereocenters, demonstrating the potential for creating chiral compounds with specific configurations (Di Iorio et al., 2014).
Synthesis of Atropisomeric Succinimides
The Michael addition of oxindoles to N-(2-tert-butylphenyl)maleimides allows the efficient synthesis of axially chiral succinimides with quaternary and tertiary stereocenters. This process highlights the ability to manipulate complex molecular structures for creating specific stereocenters (Di Iorio et al., 2017).
Crystal Structure-Reactivity Correlations
The crystal structure of N-(tert-butyl)succinimide reveals insights into intramolecular hydrogen atom abstraction, which is crucial for understanding the reactivity and formation of certain compounds in the solid state. This research aids in understanding the structural requirements for chemical reactions (Fu et al., 1994).
Synthesis of O-Succinimidyl Derivatives
O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, derived from α-amino acids, have been synthesized using ultrasound acceleration. This method highlights a novel approach to the synthesis of carbamates, showing the potential of using alternative energy sources in chemical synthesis (Sureshbabu et al., 2008).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZQTOBJOVMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide |
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